1-(4-Boronophenyl)propan-2-one
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Overview
Description
1-(4-Boronophenyl)propan-2-one is an organic compound that features a boron atom attached to a phenyl ring, which is further connected to a propan-2-one group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Boronophenyl)propan-2-one can be synthesized through various methods. One common approach involves the borylation of 1-(4-bromophenyl)propan-2-one using a palladium catalyst in the presence of a boron reagent such as bis(pinacolato)diboron. The reaction typically occurs under mild conditions, often in the presence of a base like potassium carbonate, and is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Boronophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronate esters.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The boron atom allows for Suzuki-Miyaura coupling reactions, where it reacts with halides to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide.
Major Products:
Oxidation: Boronic acids or boronate esters.
Reduction: Alcohol derivatives.
Substitution: Various biaryl compounds through Suzuki-Miyaura coupling.
Scientific Research Applications
1-(4-Boronophenyl)propan-2-one has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-(4-Boronophenyl)propan-2-one in chemical reactions involves the formation of a boronate complex, which facilitates the transfer of the boron atom to the desired substrate. In Suzuki-Miyaura coupling, the palladium catalyst undergoes oxidative addition, transmetalation, and reductive elimination steps to form the final product. The boron atom acts as a nucleophile, participating in the transmetalation step.
Comparison with Similar Compounds
1-(4-Bromophenyl)propan-2-one: A precursor in the synthesis of 1-(4-Boronophenyl)propan-2-one.
1-(4-Fluorophenyl)propan-2-one: Similar structure but with a fluorine atom instead of boron.
1-(4-Methylphenyl)propan-2-one: Contains a methyl group instead of boron.
Uniqueness: this compound is unique due to the presence of the boron atom, which imparts distinct reactivity and allows for versatile applications in organic synthesis, particularly in forming carbon-carbon bonds through Suzuki-Miyaura coupling. This makes it a valuable compound in both research and industrial settings.
Properties
Molecular Formula |
C9H11BO3 |
---|---|
Molecular Weight |
177.99 g/mol |
IUPAC Name |
[4-(2-oxopropyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H11BO3/c1-7(11)6-8-2-4-9(5-3-8)10(12)13/h2-5,12-13H,6H2,1H3 |
InChI Key |
CWCMUZQOUOPFGS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)CC(=O)C)(O)O |
Origin of Product |
United States |
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